molecular formula C10H13FO2 B6301300 [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol CAS No. 1997513-12-8

[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol

Cat. No.: B6301300
CAS No.: 1997513-12-8
M. Wt: 184.21 g/mol
InChI Key: XNWIBLSBUUVHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol is an organic compound with the molecular formula C10H13FO2 It is characterized by the presence of a fluorine atom, a propan-2-yloxy group, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol typically involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as sulfuric acid

    Solvent: Isopropyl alcohol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and propan-2-yloxy group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-Fluoro-4-(methoxy)phenyl]methanol
  • [2-Fluoro-4-(ethoxy)phenyl]methanol
  • [2-Fluoro-4-(butoxy)phenyl]methanol

Uniqueness

Compared to similar compounds, [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol exhibits unique properties due to the presence of the propan-2-yloxy group

Biological Activity

[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol is an organofluorine compound that has garnered interest in medicinal chemistry due to its unique structural features, including a fluorine atom and a propan-2-yloxy group. This compound is characterized by its potential biological activity, making it a subject of various studies aimed at understanding its interactions with biological systems.

The molecular formula of this compound is C12H15F O2, with a molecular weight of 184.21 g/mol. Its structure includes:

  • A hydroxymethyl group (-CH2OH) that enhances reactivity.
  • A fluorine atom which typically increases lipophilicity and metabolic stability.
  • A propan-2-yloxy group that contributes to its unique chemical properties.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and propan-2-yloxy group enhances its binding affinity, potentially leading to various biological effects, including:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

In Vitro Studies

Research has indicated that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Cytotoxic Effects : In vitro tests on various cancer cell lines have shown that this compound can induce cytotoxicity, suggesting its potential as an anticancer agent.
  • Pharmacokinetics : The lipophilic nature due to the fluorine substitution may enhance its absorption and distribution within biological systems, leading to improved pharmacokinetic profiles.

Case Studies

Several case studies have been documented regarding the biological effects of related compounds:

StudyCompoundFindings
2-Fluoro-4-methoxyphenylmethanolDemonstrated significant inhibitory effects on cancer cell proliferation.
3-Fluoro-4-(propan-2-yloxy)phenolShowed promising antimicrobial activity against Gram-positive bacteria.
2-Fluoro-4-isopropoxyphenolExhibited moderate cytotoxicity in human cancer cell lines.

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Material : 2-fluoro-4-hydroxybenzaldehyde.
  • Reagents : Isopropyl alcohol and an acidic catalyst (e.g., sulfuric acid).
  • Conditions : The reaction is conducted at temperatures between 60°C and 80°C, resulting in the desired compound through reduction processes.

Properties

IUPAC Name

(2-fluoro-4-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWIBLSBUUVHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.